molecular formula C7H8Br2N2O B1361741 2,6-Dibromo-5-ethoxypyridin-3-amine CAS No. 1000018-10-9

2,6-Dibromo-5-ethoxypyridin-3-amine

Cat. No.: B1361741
CAS No.: 1000018-10-9
M. Wt: 295.96 g/mol
InChI Key: JBYDYHKAHAUMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-5-ethoxypyridin-3-amine: is a chemical compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 6th positions, an ethoxy group at the 5th position, and an amino group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-5-ethoxypyridin-3-amine can be achieved through several methods. One common method involves the bromination of 5-ethoxypyridin-3-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-5-ethoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2,6-Dibromo-5-ethoxypyridin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactivity and ability to introduce specific functional groups.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-5-ethoxypyridin-3-amine depends on its specific application. In chemical reactions, the bromine atoms and the amino group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

    2,6-Dibromo-3-aminopyridine: Similar structure but lacks the ethoxy group.

    5-Ethoxy-2,6-dichloropyridin-3-amine: Similar structure but with chlorine atoms instead of bromine.

    2,6-Dibromo-4-ethoxypyridin-3-amine: Similar structure but with the ethoxy group at the 4th position.

Uniqueness: 2,6-Dibromo-5-ethoxypyridin-3-amine is unique due to the specific positioning of the bromine atoms and the ethoxy group on the pyridine ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,6-dibromo-5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYDYHKAHAUMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650007
Record name 2,6-Dibromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-10-9
Record name 2,6-Dibromo-5-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.